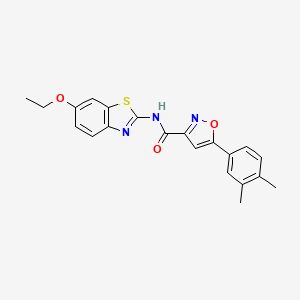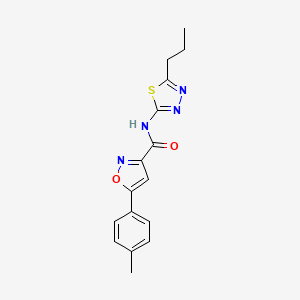
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with the following structural formula:
C19H18N2O2
This compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing a five-membered ring containing one oxygen and one nitrogen atom. The benzyl and methyl groups attached to the oxazole ring contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide. One common approach involves the condensation of an appropriate benzylamine (such as benzylamine itself) with 4-methylphenyl isocyanate, followed by cyclization to form the oxazole ring. The methyl group can be introduced during the synthesis.
Reaction Conditions:: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. Precise reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods:: While I don’t have specific information on large-scale industrial production, laboratories and research facilities can synthesize this compound using the methods described above.
Analyse Des Réactions Chimiques
Types of Reactions:: N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the benzyl group or the methyl group.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Substitution reactions at the benzyl or methyl positions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products depend on the specific reaction and conditions. For example, oxidation may lead to carboxylic acid derivatives, while reduction could yield amine derivatives.
Applications De Recherche Scientifique
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Industry: If scaled up, it could have applications in materials science or other industrial fields.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide with related oxazole derivatives. Its uniqueness lies in the combination of the benzyl, methyl, and oxazole moieties.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-10-16(11-9-14)18-12-17(20-23-18)19(22)21(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Clé InChI |
ZLKZAIQNSYNJBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylpentan-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345049.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11345063.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11345070.png)
![N,N-diethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11345085.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11345086.png)
![N-(2,5-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345092.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11345094.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11345103.png)
![5-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345108.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345117.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B11345122.png)
